l-Prolyl-l-valine compound with 2,2,2-trifluoroacetic acid (1:1)
CAS No.: 1046805-08-6
Cat. No.: VC12005508
Molecular Formula: C12H19F3N2O5
Molecular Weight: 328.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046805-08-6 |
|---|---|
| Molecular Formula | C12H19F3N2O5 |
| Molecular Weight | 328.28 g/mol |
| IUPAC Name | (2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7;3-2(4,5)1(6)7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15);(H,6,7)/t7-,8-;/m0./s1 |
| Standard InChI Key | ILCXIWOSDBVMIF-WSZWBAFRSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O |
| SMILES | CC(C)C(C(=O)O)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound consists of the dipeptide Pro-Val, where proline (a cyclic secondary amine) is linked to valine (a branched-chain aliphatic amino acid) via an amide bond. TFA forms a salt with the dipeptide, stabilizing it for synthetic purposes. Key structural and physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1046805-08-6 |
| Molecular Formula | |
| Molecular Weight | 328.28 g/mol |
| IUPAC Name | (2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; 2,2,2-trifluoroacetic acid |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Stability | Stable under inert conditions; hygroscopic |
The isomeric SMILES notation for the compound is , highlighting the stereochemistry of the proline and valine residues.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at 1650–1750 cm correspond to carbonyl stretching vibrations of the amide and TFA groups .
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Nuclear Magnetic Resonance (NMR): NMR spectra show distinct signals for proline’s pyrrolidine ring (δ 3.5–4.5 ppm) and valine’s isopropyl group (δ 0.9–1.2 ppm) .
Synthesis and Purification
Dipeptide Synthesis
l-Prolyl-l-valine is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling:
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Coupling Reaction: Boc-protected proline is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with valine methyl ester .
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Deprotection: The Boc group is removed using TFA, yielding the free dipeptide .
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Salt Formation: TFA is added to form the 1:1 salt, enhancing solubility for chromatographic purification .
Purification Techniques
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Reverse-Phase HPLC: TFA (0.1% v/v) is used as an ion-pairing agent to improve peptide resolution .
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Lyophilization: The compound is freeze-dried to obtain a stable powder.
Biological and Chemical Significance
Role in Peptide Conformation
Pro-Val’s rigid proline residue influences secondary structures like β-turns and helices. TFA treatment can alter conformational stability; for example, poly(l-valine) adopts α-helical structures in TFA but transitions to β-sheets in aqueous environments .
Theranostic Applications
TFA’s fluorine atoms enable -MRI imaging, allowing the compound to serve as a theranostic agent for tracking peptide distribution in vivo .
Applications in Research
Pharmaceutical Development
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Prodrug Synthesis: Amino acid-TFA salts improve oral bioavailability. For instance, the l-valyl ester of acyclovir showed 63% urinary recovery in rats, outperforming the parent drug .
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Antiviral Agents: TFA-containing peptides inhibit HCV replication by targeting NS5A proteins .
Industrial Use
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Peptide Synthesis: TFA is indispensable for deprotecting Boc and tert-butyl groups during SPPS .
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Chromatography: As a mobile-phase additive, TFA enhances peptide separation in HPLC .
| Organism | Effect | Concentration |
|---|---|---|
| Myriophyllum spp. | Reduced chlorophyll-a at 10 mg/L | 10 mg/L |
| Rats (acute exposure) | Nasal irritation at 300 mg/m | 300 mg/m |
| Mice (LC) | 13.5 mg/L (2-hour exposure) | 13.5 mg/L |
Chronic exposure in rats caused liver enlargement at 5400 ppm TFA .
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